molecular formula C21H19N3O3S B222403 N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide

N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide

Numéro de catalogue B222403
Poids moléculaire: 393.5 g/mol
Clé InChI: LAXMNYKGXAPLBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide, commonly known as ANA-12, is a small molecule that has gained significant attention in the field of neuroscience. ANA-12 is a potent and selective inhibitor of the TrkB receptor, which is a member of the tyrosine kinase receptor family. The TrkB receptor is a key player in the regulation of neuronal survival, differentiation, and plasticity. ANA-12 has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Mécanisme D'action

ANA-12 selectively inhibits the TrkB receptor, which is a key player in the regulation of neuronal survival, differentiation, and plasticity. The TrkB receptor is activated by the binding of brain-derived neurotrophic factor (BDNF) and other neurotrophins. The activation of the TrkB receptor leads to the activation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ANA-12 inhibits the activation of the TrkB receptor and downstream signaling pathways, which leads to a decrease in neuronal survival, differentiation, and plasticity.
Biochemical and Physiological Effects:
ANA-12 has been shown to have several biochemical and physiological effects in various models of neurological disorders. ANA-12 has been shown to decrease the levels of BDNF and other neurotrophins in the brain, which leads to a decrease in neuronal survival and plasticity. ANA-12 has also been shown to decrease the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. These neurotransmitters are involved in the regulation of mood, cognition, and behavior.

Avantages Et Limitations Des Expériences En Laboratoire

ANA-12 has several advantages and limitations for lab experiments. One of the main advantages of ANA-12 is its selectivity for the TrkB receptor. ANA-12 has minimal off-target effects, which makes it a useful tool for studying the role of the TrkB receptor in various neurological disorders. However, ANA-12 has several limitations for lab experiments. ANA-12 is a relatively complex molecule that requires several steps to synthesize. ANA-12 is also relatively expensive, which limits its use in large-scale experiments.

Orientations Futures

There are several future directions for the study of ANA-12. One future direction is the development of more potent and selective TrkB inhibitors. Another future direction is the study of the role of the TrkB receptor in various neurological disorders. The TrkB receptor has been implicated in the pathogenesis of several neurological disorders, including depression, anxiety, epilepsy, and Alzheimer's disease. The development of novel TrkB inhibitors may lead to the development of new therapies for these disorders.

Méthodes De Synthèse

ANA-12 is a relatively complex molecule that requires several steps to synthesize. The synthesis of ANA-12 involves the reaction of 2-naphthol with 2-bromoacetic acid to form 2-(naphthalen-2-yloxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(naphthalen-2-yloxy)acetyl chloride. The final step involves the reaction of 2-(naphthalen-2-yloxy)acetyl chloride with N-(4-aminophenyl)acetamide in the presence of acetic anhydride to form ANA-12.

Applications De Recherche Scientifique

ANA-12 has been extensively studied in various in vitro and in vivo models of neurological disorders. ANA-12 has been shown to have potential therapeutic applications in the treatment of depression, anxiety, epilepsy, and Alzheimer's disease. ANA-12 has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

Propriétés

Nom du produit

N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide

Formule moléculaire

C21H19N3O3S

Poids moléculaire

393.5 g/mol

Nom IUPAC

N-[4-(acetylcarbamothioylamino)phenyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H19N3O3S/c1-14(25)22-21(28)24-18-9-7-17(8-10-18)23-20(26)13-27-19-11-6-15-4-2-3-5-16(15)12-19/h2-12H,13H2,1H3,(H,23,26)(H2,22,24,25,28)

Clé InChI

LAXMNYKGXAPLBP-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

SMILES canonique

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.